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Compound of Interest

Compound Name: Acid red 426

Cat. No.: B1168847

Introduction

Total protein staining is a critical step in Western blotting and other membrane-based protein
analysis techniques. It serves as a loading control, verifies protein transfer efficiency from the
gel to the membrane, and allows for the normalization of target protein signals. Acid Red 426
is an anionic dye that can be used for the rapid and reversible staining of proteins on
polyvinylidene difluoride (PVDF) membranes. This document provides a detailed protocol for
using Acid Red 426 and compares its general characteristics to other common total protein
stains.

Principle of Staining

Acid Red 426, like other anionic dyes such as Ponceau S and Coomassie Brilliant Blue, binds
non-covalently to the positively charged amino acid residues of proteins. This interaction is
facilitated by the acidic environment of the staining solution, which enhances the positive
charge of proteins. The staining is reversible, allowing for subsequent immunodetection of
specific target proteins on the same membrane.

Comparative Data of Total Protein Stains

While specific quantitative performance data for Acid Red 426 in total protein staining on
PVDF membranes is not readily available in the literature, the following table provides a
comparison with other commonly used staining methods. Researchers are encouraged to
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perform their own validation to determine the specific performance characteristics of Acid Red

426.
Compatibility
. Sensitivity Linear Dynamic . with
Stain ) Reversibility ]
(Approximate) Range Immunodetectio
n
) Data not Data not Yes (with alkaline
Acid Red 426 _ _ Yes
available available wash)
Yes (with water
Ponceau S ~100-1,000 ng[1]  Narrow Yes|[2]
or TBST wash)
Coomassie Not
o
Brilliant Blue R- ~100-1,000 ng[1]  Narrow[2] Limited/Difficult
recommended[1]
250
Fluorescent
Stains (e.g., ~2-8 ng[1] Wide[2] No Yes

SYPRO Ruby)

Experimental Protocol: Total Protein Staining with
Acid Red 426

This protocol provides a general guideline for using Acid Red 426 to stain total protein on

PVDF membranes. Optimization may be required depending on the specific experimental

conditions and protein samples.

Materials:

Methanol

Acid Red 426

Glacial Acetic Acid

PVDF membrane with transferred proteins
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e Deionized Water
o Tris-buffered saline with Tween 20 (TBST)
o Shaker/rocker
Solutions:
 Staining Solution (0.1% Acid Red 426 in 1% Acetic Acid):
o Dissolve 0.1 g of Acid Red 426 in 100 mL of deionized water.
o Add 1 mL of glacial acetic acid.
o Mix thoroughly. The solution is stable at room temperature for several months.
o Destaining Solution (20% Methanol, 5% Acetic Acid):
o To 75 mL of deionized water, add 20 mL of methanol and 5 mL of glacial acetic acid.
o Mix thoroughly.
e Wash Solution (TBST):
o Prepare 1X TBST from a 10X stock solution.
Procedure:

o Post-Transfer Wash: After protein transfer, wash the PVDF membrane briefly with deionized
water or TBST to remove any residual transfer buffer components.

e Staining:
o Immerse the PVDF membrane in the Acid Red 426 Staining Solution.
o Incubate for 5-10 minutes at room temperature with gentle agitation on a shaker.

e Destaining:
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o Remove the membrane from the staining solution.
o Briefly rinse the membrane with deionized water to remove excess stain.

o Immerse the membrane in the Destaining Solution for 1-5 minutes with gentle agitation.
The protein bands should become clearly visible against a lighter background. Avoid over-
destaining, as this can reduce sensitivity.

e Imaging:

o Image the stained membrane using a standard gel documentation system or a flatbed

scanner.
» Reversal of Staining:
o To proceed with immunodetection, the stain must be removed.

o Wash the membrane in TBST with vigorous agitation. Multiple washes of 5-10 minutes
each may be necessary until the membrane is completely destained and the protein bands
are no longer visible.

o The membrane is now ready for the blocking step of the Western blotting protocol.

Experimental Workflow

Protein Transfer Total Protein Staining Immunodetection

Click to download full resolution via product page

Caption: Workflow for total protein staining on PVDF membranes using Acid Red 426.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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